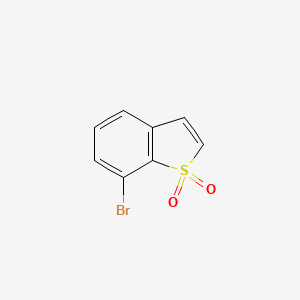

7-Bromo-1-benzothiophene 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H5BrO2S . It is a derivative of benzothiophene, a class of compounds that have diverse applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of benzothiophene motifs, including 7-Bromo-1-benzothiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis

The molecular structure of 7-Bromo-1-benzothiophene 1,1-dioxide can be represented by the InChI code: 1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H .Aplicaciones Científicas De Investigación

- The compound’s unique structure may contribute to its interaction with biological targets, making it a valuable starting point for developing new drugs .

- The compound can be obtained via strained quaternary spirocyclization, demonstrating its potential as an efficient synthetic route .

- Researchers explore its absorption, emission, and fluorescence properties, which may have applications in sensors or imaging agents .

- The compound’s synthesis under electrochemical conditions aligns with sustainable practices, reducing the need for metal catalysts and harsh reaction conditions .

Medicinal Chemistry

Electrochemistry and Organic Synthesis

Photophysical Properties

Green Chemistry and Sustainable Synthesis

Value-Added Compounds

Direcciones Futuras

The synthesis of benzothiophene motifs, including 7-Bromo-1-benzothiophene 1,1-dioxide, has potential applications in the development of new drugs and materials . Future research may focus on improving the efficiency of the synthesis process and exploring the properties and applications of these compounds .

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromo-1-benzothiophene 1,1-dioxide Benzothiophenes, the class of compounds to which it belongs, have diverse applications in medicinal chemistry and materials science .

Mode of Action

The exact mode of action of 7-Bromo-1-benzothiophene 1,1-dioxide It’s known that benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides, starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Biochemical Pathways

The specific biochemical pathways affected by 7-Bromo-1-benzothiophene 1,1-dioxide Benzothiophenes are known to be involved in various biochemical pathways due to their diverse applications in medicinal chemistry .

Result of Action

The molecular and cellular effects of 7-Bromo-1-benzothiophene 1,1-dioxide Benzothiophenes have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Bromo-1-benzothiophene 1,1-dioxide It’s known that the synthesis of benzothiophene-1,1-dioxides can be achieved under electrochemical conditions .

Propiedades

IUPAC Name |

7-bromo-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPOQHKRMFGASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)S(=O)(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-benzothiophene 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)

![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)